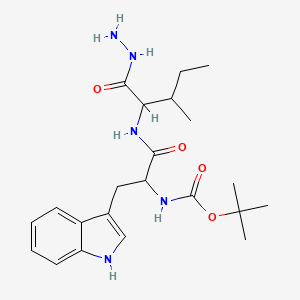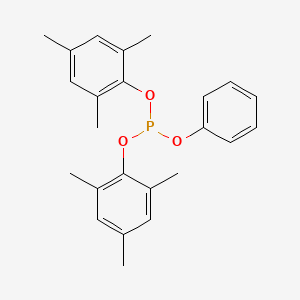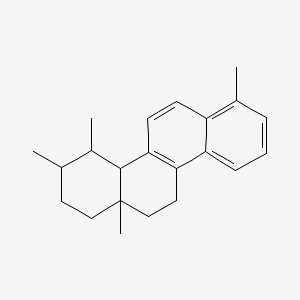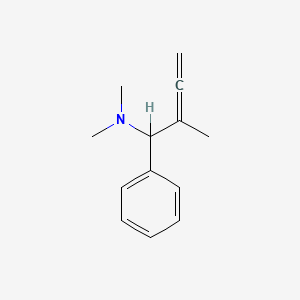![molecular formula C22H36O2 B14455476 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol CAS No. 70434-93-4](/img/structure/B14455476.png)
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol, also known as cannabicyclohexanol, is a synthetic cannabinoid receptor agonist. It was developed by Pfizer in 1979 and is known for its potent effects on the cannabinoid receptors in the brain. This compound is a homologue of CP 47,497 and has been used in various research studies to understand the effects of synthetic cannabinoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol involves several steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, cyclization, and hydroxylation to form the final product. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce new functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol has been extensively studied for its effects on the cannabinoid receptors. It has applications in:
Chemistry: Used as a reference compound in the study of synthetic cannabinoids.
Biology: Helps in understanding the interaction of cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Wirkmechanismus
The compound exerts its effects by binding to the cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to various physiological effects such as analgesia, euphoria, and altered perception. The molecular targets include the G-protein coupled receptors, which mediate the signal transduction pathways involved in the effects of cannabinoids .
Vergleich Mit ähnlichen Verbindungen
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol is similar to other synthetic cannabinoids such as CP 47,497 and its analogs. it is unique in its higher potency and longer duration of action. Similar compounds include:
CP 47,497: The parent compound with a slightly different alkyl chain.
HU-210: Another potent synthetic cannabinoid with a different chemical structure.
JWH-018: A widely studied synthetic cannabinoid with different receptor binding affinities.
Eigenschaften
CAS-Nummer |
70434-93-4 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m1/s1 |
InChI-Schlüssel |
HNMJDLVMIUDJNH-IEBWSBKVSA-N |
Isomerische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@H](C2)O)O |
Kanonische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)




![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)



![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
